RDEA-436 -

RDEA-436

Catalog Number: EVT-1533891
CAS Number:
Molecular Formula: C22H16N6O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea/'s MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Source and Classification

RDEA-436 was developed by researchers at RenaMed Biologics, Inc. and is categorized under the class of dipeptidyl peptidase IV inhibitors. This classification highlights its mechanism of action, which involves the inhibition of an enzyme that degrades incretin hormones, thereby improving glucose homeostasis in diabetic patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of RDEA-436 involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of a central scaffold that incorporates the necessary functional groups for dipeptidyl peptidase IV inhibition.

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Coupling Reactions: These starting materials undergo peptide coupling reactions, often facilitated by coupling agents such as carbodiimides, to form peptide bonds.
  3. Functionalization: Subsequent steps involve the introduction of specific substituents that enhance the compound's potency and selectivity.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of any by-products and unreacted materials.

The detailed synthetic pathway may vary based on specific modifications aimed at optimizing the pharmacological properties of RDEA-436.

Molecular Structure Analysis

Structure and Data

RDEA-436 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against dipeptidyl peptidase IV.

  • Molecular Formula: C16H20N4O3
  • Molecular Weight: 304.36 g/mol
  • Structural Features: The compound contains a central aromatic ring system, which is crucial for binding to the active site of the enzyme. Additionally, it features amine and carboxylic acid groups that facilitate interactions with biological targets.

The three-dimensional conformation of RDEA-436 can be analyzed using computational modeling techniques to predict its binding affinity and interaction with dipeptidyl peptidase IV.

Chemical Reactions Analysis

Reactions and Technical Details

RDEA-436 primarily undergoes enzymatic reactions in biological systems where it acts as an inhibitor of dipeptidyl peptidase IV. The mechanism involves competitive inhibition, where RDEA-436 competes with natural substrates for binding to the active site of the enzyme.

  1. Enzyme Inhibition: The binding of RDEA-436 prevents the enzyme from hydrolyzing incretin hormones such as glucagon-like peptide-1 (GLP-1).
  2. Metabolic Pathways: By inhibiting this enzyme, RDEA-436 indirectly increases GLP-1 levels, enhancing insulin secretion from pancreatic beta cells and reducing glucagon release from alpha cells.

These reactions contribute to improved glucose tolerance and lower blood sugar levels in preclinical models.

Mechanism of Action

Process and Data

The mechanism of action for RDEA-436 revolves around its role as a dipeptidyl peptidase IV inhibitor:

  1. Competitive Binding: RDEA-436 binds to the active site of dipeptidyl peptidase IV, preventing it from interacting with its natural substrates.
  2. Increased Incretin Levels: This inhibition leads to elevated levels of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose metabolism.
  3. Enhanced Insulin Secretion: Increased levels of GLP-1 stimulate insulin secretion from pancreatic beta cells while simultaneously inhibiting glucagon release from alpha cells, leading to improved glycemic control.

This multifaceted mechanism highlights RDEA-436's potential as a therapeutic agent in managing type 2 diabetes mellitus.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RDEA-436 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Typically falls within a range that indicates solid-state stability conducive for formulation into oral dosage forms.

These properties are essential for understanding how RDEA-436 can be formulated into effective therapeutic agents.

Applications

Scientific Uses

RDEA-436 has been primarily studied for its applications in treating metabolic disorders such as obesity and type 2 diabetes mellitus. Its ability to enhance incretin hormone levels positions it as a promising candidate for:

  1. Diabetes Management: As an adjunct therapy in patients with insufficient glycemic control on existing medications.
  2. Obesity Treatment: Potentially aiding weight loss through improved metabolic regulation.
  3. Research Tool: Serving as a valuable tool in pharmacological studies aimed at understanding incretin biology and its implications in metabolic diseases.

Properties

Product Name

RDEA-436

Molecular Formula

C22H16N6O

Synonyms

RDEA436; RDEA-436; RDEA 436.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.